Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen-Bonding Capacity vs. Substituted Benzamide Analogs
The computed XLogP3-AA for the target compound is 4.9, reflecting the combined contributions of the thiophene ring on the benzamide and the pyridinyl-thiazole moiety [1]. In contrast, analogs bearing electron-withdrawing substituents on the benzamide ring are expected to exhibit altered lipophilicity: the 3-trifluoromethyl analog is predicted to have an XLogP3-AA approximately 0.5–0.8 units higher (estimated from fragment-based calculation), while the 3-chloro analog would show an increase of approximately 0.3–0.5 units [2]. Hydrogen-bond acceptor count for the target compound is 6 (pyridine N, thiazole N and S, amide carbonyl O, thiophene S); substitution with trifluoromethoxy or sulfonyl-containing analogs alters both HBA count and electronic distribution, which can significantly impact solubility and membrane permeability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 3-trifluoromethyl-benzamide analog (estimated XLogP3-AA: 5.4–5.7); 3-chloro-benzamide analog (estimated XLogP3-AA: 5.2–5.4) |
| Quantified Difference | Target compound is 0.5–0.8 units less lipophilic than trifluoromethyl analog (estimated) |
| Conditions | Computed via PubChem XLogP3 algorithm; analog values are fragment-based estimates, not experimentally measured |
Why This Matters
Differences in lipophilicity directly influence solubility, permeability, and non-specific protein binding, making the target compound a distinct entity from its substituted analogs for assay development and in vitro profiling.
- [1] PubChem. N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide. Computed Properties. CID 76151665. View Source
- [2] Fragment-based XLogP3 estimation for 3-trifluoromethyl-benzamide and 3-chloro-benzamide analogs derived from PubChem substructure search and additive fragment constants (methodology described in Cheng T, et al. J Chem Inf Model. 2007;47(6):2140-2148). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
